molecular formula C12H10FNO2S B2980773 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 1530877-11-2

2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B2980773
CAS No.: 1530877-11-2
M. Wt: 251.28
InChI Key: OERCXTGUQYFENE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the core thiazole ring. One common method includes the reaction of 2-fluoro-4-methylphenylboronic acid with thiazole derivatives under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process often includes the use of catalysts and controlled reaction environments to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted thiazoles and phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and certain types of cancer.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.

Comparison with Similar Compounds

  • 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

  • 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxamide

  • 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-sulfonic acid

Uniqueness: This compound stands out due to its specific structural features, such as the presence of both fluorine and methyl groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERCXTGUQYFENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530877-11-2
Record name 2-(2-fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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